molecular formula C11H17N3O3S B6969412 3-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole

3-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole

Cat. No.: B6969412
M. Wt: 271.34 g/mol
InChI Key: WOOYWSLGEWWJEN-UHFFFAOYSA-N
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Description

3-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole is a heterocyclic compound that features a unique combination of a piperazine ring, a sulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole is unique due to the combination of the piperazine ring, sulfonyl group, and oxazole ring. This unique structure may confer specific biological activities and properties that are not observed in other similar compounds .

Properties

IUPAC Name

3-[(4-cyclopropylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c15-18(16,11-1-2-11)14-6-4-13(5-7-14)9-10-3-8-17-12-10/h3,8,11H,1-2,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOYWSLGEWWJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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